molecular formula C22H30N2O3 B2953266 N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1796946-59-2

N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2953266
CAS No.: 1796946-59-2
M. Wt: 370.493
InChI Key: PWXFFCZNLNWLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound characterized by its unique structure, which includes an adamantane core substituted with a methoxy group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable adamantane derivative reacts with a methoxy donor under basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where the adamantane derivative reacts with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the substituted adamantane with an ethanediamide moiety. This can be achieved through a condensation reaction using a suitable diamine and a carbonyl compound under dehydrating conditions.

Industrial Production Methods

Industrial production of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the ethanediamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted phenylethyl derivatives.

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders due to the presence of the adamantane core.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or unique electronic characteristics.

    Biological Studies: It is used in studies exploring the interactions between synthetic compounds and biological systems, providing insights into molecular mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide: shares structural similarities with other adamantane derivatives, such as amantadine and memantine, which are used in the treatment of neurological disorders.

    N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide: also resembles certain benzamide derivatives, which are known for their diverse pharmacological activities.

Uniqueness

  • The combination of the adamantane core with a methoxy group and a phenylethyl group in N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide provides a unique structural framework that may confer distinct pharmacological properties.
  • Its potential for multiple functionalizations and modifications makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-14(17-6-4-3-5-7-17)24-21(26)20(25)23-13-22(27-2)18-9-15-8-16(11-18)12-19(22)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXFFCZNLNWLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.